Physicochemical Differentiation: logP and logD Comparison Against Phenyl-Substituted Spirohydantoin Analogs
The target compound exhibits a computed logP (XLogP3) of 0.1 and a vendor-reported logP/logD of 1.04, significantly lower than the closest phenyl-substituted spirohydantoin acetamide analogs [1]. N-(3,4-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has a logP of 1.55, while N-(3-acetamidophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide has a logP of 0.92 [2]. The furan-2-ylmethyl substituent reduces logP by approximately 0.5–1.4 log units relative to phenyl-based analogs, translating to a theoretical ~3- to 25-fold increase in aqueous solubility [3].
| Evidence Dimension | logP (partition coefficient, octanol/water) |
|---|---|
| Target Compound Data | logP = 0.1 (XLogP3, PubChem); logP/logD = 1.04 (ChemDiv) |
| Comparator Or Baseline | N-(3,4-difluorophenyl) analog: logP = 1.55; N-(3-acetamidophenyl) analog: logP = 0.92 |
| Quantified Difference | ΔlogP = –0.55 to –1.45 log units vs. phenyl-substituted analogs |
| Conditions | Computational prediction (XLogP3, PubChem; proprietary method, ChemDiv) |
Why This Matters
Lower logP directly improves aqueous solubility and reduces non-specific protein binding, factors that critically influence assay interference rates and hit confirmation success in high-throughput screening campaigns.
- [1] PubChem Computed Properties. XLogP3-AA = 0.1 for CID 7277324. NCBI PubChem. View Source
- [2] ChemDiv and Chem-Space compound listings. logP values for N-(3,4-difluorophenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide (logP 1.55) and N-(3-acetamidophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide (logP 0.92). View Source
- [3] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. LogP-solubility relationship principles. View Source
